3-(pyridin-2-yl)propanoic acid hydrochloride
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Overview
Description
3-(pyridin-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of pyridine and is commonly used in proteomics research . This compound is known for its role in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
It is mentioned as a specialty product for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Similar compounds have been known to react with amine and thiol groups, commonly used in the crosslinking of proteins . This suggests that 3-(pyridin-2-yl)propanoic acid hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
It is used in the preparation of new coordination polymers of ag, cu, and zn , indicating that it may be involved in metal ion coordination and related biochemical pathways.
Result of Action
Given its use in proteomics research , it may have effects on protein structure or function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the reaction of pyridine with propanoic acid under specific conditions. One common method involves the use of pyridine-2-carboxaldehyde and malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by hydrogenation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(pyridin-2-yl)propanoic acid hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(4-pyridinyl)propanoic acid: Similar in structure but with the pyridine ring at a different position.
2-pyridinepropionic acid: Another derivative with the pyridine ring at the 2-position.
3-pyridinesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
3-(pyridin-2-yl)propanoic acid hydrochloride is unique due to its specific positioning of the pyridine ring and its hydrochloride salt form, which enhances its solubility and reactivity in various chemical and biological applications .
Properties
CAS No. |
880094-03-1 |
---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
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